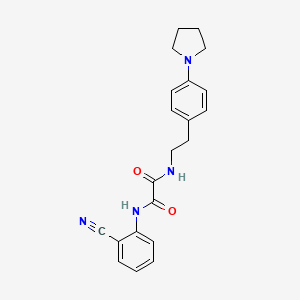

N1-(2-cyanophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2-cyanophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide, also known as CX-5461, is a small molecule drug that has gained significant attention in the field of cancer research. It is a selective inhibitor of RNA polymerase I transcription, which is overexpressed in many types of cancer cells. The inhibition of RNA polymerase I transcription leads to the selective killing of cancer cells, making it a promising therapeutic agent for cancer treatment.

Aplicaciones Científicas De Investigación

Supramolecular Networks and Metal Complexes

The study of hydrogen-bonded supramolecular networks involving oxalamide derivatives, such as N,N'-bis(4-pyridylmethyl)oxalamide, reveals intricate intermolecular interactions forming extended networks. These structures are significant for understanding molecular assembly and designing new materials with specific properties. For instance, the formation of two-dimensional extended networks through weak C-H...O hydrogen bonding between pyridinium and oxalamide groups in certain compounds suggests potential applications in nanotechnology and material science due to the predictable assembly patterns and stability of these networks (Lee, 2010).

Catalysis

Copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes demonstrate the catalytic potential of oxalamide derivatives. A specific example includes N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO), which proved to be an effective ligand in these reactions. Such catalytic activities are crucial for the development of efficient and selective synthetic methodologies in organic chemistry, offering a pathway to synthesize a wide range of internal alkynes (Chen et al., 2023).

Propiedades

IUPAC Name |

N'-(2-cyanophenyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2/c22-15-17-5-1-2-6-19(17)24-21(27)20(26)23-12-11-16-7-9-18(10-8-16)25-13-3-4-14-25/h1-2,5-10H,3-4,11-14H2,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQZVYBHPYZXIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC=CC=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-cyanophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2651095.png)

![1-[1-(4-Methoxyphenyl)-2-nitroethyl]-3,5-dimethylpyrazole](/img/structure/B2651098.png)

![N-naphthalen-1-yl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2651104.png)

![3-(4-Ethoxyphenyl)sulfonyl-1-[(3-fluorophenyl)methyl]-6-methoxyquinolin-4-one](/img/structure/B2651105.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2651106.png)

![N-[(4-cyclohexyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2651107.png)